D-GLUCOSE-1,2-13C2
Overview
Description
D-Glucose-1,2-13C2 is a stable isotope-labeled compound of D-Glucose. It is specifically labeled with carbon-13 at the first and second carbon positions. This compound is used extensively in metabolic studies due to its ability to trace the metabolic pathways of glucose in biological systems .
Mechanism of Action
Target of Action
D-Glucose-13C2-4, also known as D-Glucose-1,2-13C2, is a labeled form of D-Glucose . D-Glucose is a monosaccharide and an essential carbohydrate in biology . It serves as a critical component of general metabolism and acts as a key signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response . It has been used in the study of dynamic metabolic profiling of pancreatic tumors .
Mode of Action
D-Glucose-13C2-4 interacts with its targets in a similar way to D-Glucose. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
D-Glucose-13C2-4 is involved in several biochemical pathways. One of the primary pathways is glycolysis, where glucose is converted to pyruvate, yielding ATP and NADH . This pathway is also known as the Embden-Meyerhof-Parnas pathway . D-Glucose-13C2-4 can also be used to study the nonoxidative pentose phosphate pathway using a single-tracer method .
Pharmacokinetics
The pharmacokinetics of D-Glucose-13C2-4 is similar to that of D-Glucose. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of D-Glucose-13C2-4 action is primarily the production of energy in the form of ATP and NADH through the process of glycolysis . It also serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .
Action Environment
The action of D-Glucose-13C2-4 can be influenced by various environmental factors. For instance, the presence or absence of oxygen can determine whether cells undergo aerobic respiration (with oxygen) or fermentation (without oxygen) . Furthermore, the efficacy and stability of D-Glucose-13C2-4 can be affected by factors such as temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
D-Glucose-13C2-4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical participant in inflammation-related signaling pathways . The enzyme glucose oxidase has been used in the production of D-gluconic acid, which is a reactant of undoubtable interest in different industrial areas .
Cellular Effects
D-Glucose-13C2-4 has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .
Molecular Mechanism
The mechanism of action of D-Glucose-13C2-4 is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to transforming growth factor β-activated kinase 1 (TAK1) and inhibits K63 ubiquitination and phosphorylation of TAK1, thereby dampening downstream inflammatory pathways and promoting insulin signaling pathways .
Temporal Effects in Laboratory Settings
The effects of D-Glucose-13C2-4 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the distinct 13C labeling patterns of metabolites from D-Glucose-13C2-4 tracing in vivo and in vitro have been reported .
Dosage Effects in Animal Models
The effects of D-Glucose-13C2-4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
D-Glucose-13C2-4 is involved in various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
D-Glucose-13C2-4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of D-Glucose-13C2-4 and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-1,2-13C2 involves the incorporation of carbon-13 isotopes into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods using carbon-13 labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound is carried out using advanced techniques to ensure high purity and isotopic enrichment. The process involves the use of carbon-13 labeled substrates in fermentation or chemical synthesis, followed by purification steps to isolate the labeled glucose .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-1,2-13C2 undergoes various chemical reactions similar to those of natural glucose. These include:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or bromine water under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
D-Glucose-1,2-13C2 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of glucose and its derivatives.
Biology: Investigating glucose metabolism in cells and tissues.
Medicine: Researching metabolic disorders and cancer metabolism.
Industry: Used in the production of labeled compounds for research and diagnostic purposes.
Comparison with Similar Compounds
- D-Glucose-13C6
- D-Glucose-6-13C
- D-Glucose-1-13C
- D-Glucose-1,2,3-13C3
Comparison: D-Glucose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which provides detailed insights into the early steps of glucose metabolism.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SZEFTZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745859 | |
Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138079-87-5 | |
Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: D-Glucose-1,2-13C2 is a stable isotope-labeled form of glucose. Researchers used this compound to trace the metabolic fate of glucose within pancreatic cancer cells treated with ellagic acid and lycopene. [] By analyzing how the labeled glucose was metabolized, the researchers could determine the effect of these phytochemicals on glucose-6-phosphate dehydrogenase (G6PD) activity. G6PD is a key enzyme in the pentose phosphate pathway, which plays a crucial role in DNA synthesis. [] The study found that ellagic acid and lycopene synergistically inhibited G6PD activity, potentially contributing to their anti-proliferative effects in pancreatic cancer cells. []
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